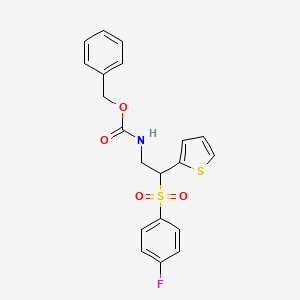
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide molecule composed of four amino acids: Fmoc-Glutamine (Trt), Threonine (Psi(Me,Me)pro), and Hydroxy (OH). It is often used in laboratory experiments for its ability to bind to other molecules and create a covalent bond. This peptide has a wide range of applications in scientific research, from biochemical and physiological studies to drug development.
Aplicaciones Científicas De Investigación
Configurational and Conformational Control
The compound Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH and related derivatives have been investigated for their roles in configurational and conformational control in peptide synthesis. Studies have shown that certain cyclic acetal formations lead predominantly to specific diastereomers at certain positions in substituted peptide units. This has implications for peptide structure and function, particularly in synthesizing peptides with specific conformational properties (Keller, Mutter, & Lehmann, 2011).
On-Column Labeling and Chiral Separation
A novel method involving on-column labeling of amino acid enantiomers with FMOC (Fluorenylmethyloxycarbonyl), followed by chiral capillary electrophoresis (CE) with UV detection, has been developed. This method has shown efficiency in labeling and separating chiral amino acids, indicating potential applications in analyzing and synthesizing peptides containing Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH (Han & Chen, 2007).
Synthesis of Marine Peptide Derivatives
The compound has been used in the synthesis of key structural components of cytotoxic marine peptides. Practical routes for preparing derivatives of this compound suitable for Fmoc-SPPS (Solid Phase Peptide Synthesis) have been developed, highlighting its importance in synthesizing complex peptides for potential therapeutic applications (Tokairin et al., 2018).
Peptide Cyclization and Anti-Malarial Potential
Studies involving the synthesis of cyclic peptides using Fmoc chemistry have shown potential anti-malarial applications. These peptides, synthesized using Fmoc/SPPS on a resin and then lactamization in solution or solid phase, have shown potent in vitro activity against certain strains of Plasmodium falciparum (Fagúndez, Sellanes, & Serra, 2018).
Pseudo-Prolines for Peptide Synthesis
Pseudo-prolines like Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). They are incorporated into the peptide chain through the coupling of preformed, protected pseudo-proline dipeptides. This approach helps in solubilizing otherwise sparingly soluble peptides and prevents peptide aggregation and beta-sheet formation (Mutter et al., 1995).
Propiedades
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-QZNHJORUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

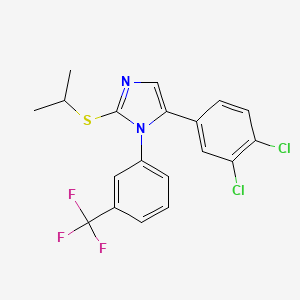

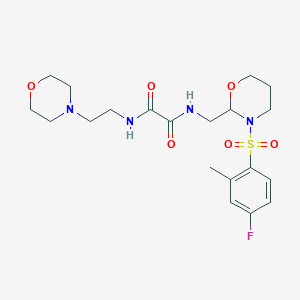
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

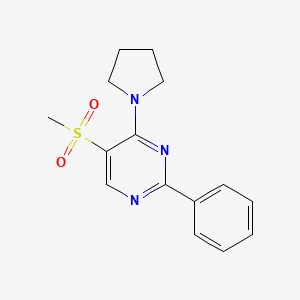
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)


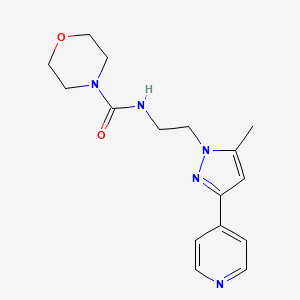
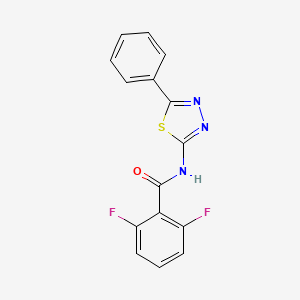
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)
